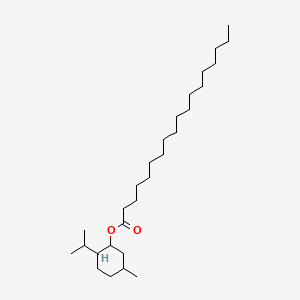

2-Isopropyl-5-methylcyclohexyl stearate

Description

Contextualization within Fatty Acid Esters and Menthol (B31143) Derivatives

2-Isopropyl-5-methylcyclohexyl stearate (B1226849), also known by the common name menthyl stearate, is an organic compound that belongs to two significant classes of chemical substances: fatty acid esters and menthol derivatives.

As a fatty acid ester , it is formed from the esterification reaction between stearic acid, a long-chain saturated fatty acid with 18 carbon atoms, and an alcohol. Fatty acid esters are a broad class of compounds with diverse applications. For instance, simpler fatty acid methyl esters (FAMEs), like methyl stearate, are primary components of biodiesel and are used in the production of detergents and surfactants. guidechem.comwikipedia.org The long hydrocarbon chain from the stearic acid component gives the molecule significant hydrophobic (water-repelling) character and influences its physical properties, such as its melting point and solubility.

As a menthol derivative , the alcohol component used in its synthesis is 2-isopropyl-5-methylcyclohexanol, commonly known as menthol. Menthol is a naturally occurring cyclic monoterpene alcohol, well-known for its characteristic minty aroma and its ability to produce a cooling sensation. bionity.comnih.gov By reacting menthol with stearic acid, a new molecule is created that combines the properties of both precursors. The synthesis of various menthol esters has been a subject of interest in fields like food, tobacco, medicine, and cosmetics, aiming to modify or enhance the properties of menthol. researchgate.net

Chemical Structure and Stereoisomerism of 2-Isopropyl-5-methylcyclohexyl Stearate

The chemical structure of 2-Isopropyl-5-methylcyclohexyl stearate is defined by the covalent bond between the carboxyl group of stearic acid and the hydroxyl group of the menthol molecule. The IUPAC name, 2-Isopropyl-5-methylcyclohexyl octadecanoate, precisely describes this structure.

The molecule consists of two main parts:

The Stearate Moiety : A long, straight chain of 18 carbon atoms (CH₃(CH₂)₁₆COO-), which is lipophilic.

The Menthyl Moiety : A substituted cyclohexane (B81311) ring derived from menthol (-C₁₀H₁₉), which is also lipophilic but conformationally complex.

A critical aspect of this compound's chemistry is its stereoisomerism , which arises primarily from the menthol portion of the molecule. Menthol has three stereogenic centers (chiral carbons), which means it can exist as a total of 2³ = 8 different stereoisomers. bionity.comwikipedia.org These stereoisomers exist as four pairs of enantiomers (non-superimposable mirror images).

| Stereoisomer Pair | Common Names |

| Enantiomer Pair 1 | (-)-Menthol and (+)-Menthol |

| Enantiomer Pair 2 | (-)-Isomenthol and (+)-Isomenthol |

| Enantiomer Pair 3 | (-)-Neomenthol and (+)-Neomenthol |

| Enantiomer Pair 4 | (-)-Neoisomenthol and (+)-Neoisomenthol |

Historical Development of Menthol-Derived Esters in Academic Research

Menthol has been a subject of scientific interest for well over a century, with its isolation dating back to 1771. bionity.com The study of its derivatives, particularly esters, has a long history in academic research, driven by the desire to modify its sensory properties, solubility, and volatility for various applications.

Early research in the 1920s explored the synthesis of menthyl esters of various acids, such as nitro- and aminocinnamic acids, indicating an early interest in creating novel compounds from this readily available natural alcohol. acs.org Over the years, the synthesis of common menthyl esters like menthyl acetate (B1210297) and menthyl lactate (B86563) has been investigated in detail to optimize reaction conditions, including the screening of catalysts and dehydrating agents. researchgate.net

More recently, research has expanded to include the development of novel menthol esters with more complex functionalities. For example, esters derived from amino acids, salicylic (B10762653) acid, and dicarboxylic acids (like malic acid and tartaric acid) have been synthesized. researchgate.net These studies often aim to create compounds with specific biological activities or unique flavor and fragrance profiles. The development of menthol-amino acid esters, for instance, has been explored for potential anti-inflammatory and anti-obesity therapies, showcasing a modern direction in the functionalization of menthol. news-medical.netnih.gov

Significance of 2-Isopropyl-5-methylcyclohexyl Stearate in Chemical Science

While specific research on 2-Isopropyl-5-methylcyclohexyl stearate is not extensive in publicly available literature, its significance can be inferred from the properties of its constituent parts and the broader class of compounds to which it belongs.

The primary significance of this compound in chemical science lies in its nature as a hybrid molecule that combines the distinct characteristics of a long-chain fatty acid and a cyclic monoterpene alcohol.

Physicochemical Properties : The combination of the waxy, lubricating stearate chain with the bulky, conformationally rigid menthyl group is expected to result in a compound with unique physical properties. Metallic stearates, for example, are widely used as lubricants, release agents, and hydrophobic agents in various industries, including polymers, rubber, and construction. goldstab.comalapolystabs.com Menthyl stearate could potentially exhibit similar functionalities, but with modified properties due to the menthyl group.

Potential Applications : Given its components, menthyl stearate could be a candidate for applications in cosmetics and personal care products. Methyl stearate is used as a skin-conditioning emollient and fragrance ingredient. cosmileeurope.eu The addition of the menthyl moiety could impart sensory effects (cooling) or modify the texture and melting point of formulations.

Model Compound : It can serve as a model compound for studying the influence of a bulky, chiral group (menthyl) on the packing and crystallization behavior of long-chain fatty acid esters. The crystallization of methyl stearate itself has been a subject of academic study. acs.org

Recent research into other novel menthyl esters has highlighted their potential for unique biological activities, operating through mechanisms distinct from menthol itself. nih.gov This suggests that menthyl stearate could also possess interesting, yet unexplored, biological or material properties.

Current Research Gaps and Future Perspectives for Menthol Esters

The field of menthol esters is dynamic, yet significant research gaps remain, particularly for long-chain fatty acid esters like 2-Isopropyl-5-methylcyclohexyl stearate.

Current Research Gaps:

Lack of Characterization : There is a notable absence of detailed, publicly available data on the fundamental physicochemical properties of 2-Isopropyl-5-methylcyclohexyl stearate. This includes its melting point, boiling point, solubility in various solvents, crystalline structure, and rheological behavior.

Stereoisomer-Specific Properties : The influence of the different stereoisomers of the menthyl group on the properties of the final ester has not been systematically studied. It is likely that esters derived from menthol, isomenthol, and neomenthol (B8682525) would exhibit different physical and potentially biological properties.

Application-Oriented Studies : There is a lack of research exploring the performance of menthyl stearate in specific applications, such as a lubricant, emollient, or rheology modifier in cosmetic or industrial formulations.

Biological Activity : While newer menthol esters of amino acids have been investigated for therapeutic potential, the biological effects of menthyl stearate remain largely unexplored. news-medical.net

Future Perspectives:

The future of research on menthol esters is promising and likely to focus on several key areas:

Synthesis and Characterization : There is a need for systematic synthesis and comprehensive characterization of a library of menthol esters, including those from various fatty acids like stearic acid. This would create a valuable database for predicting properties and identifying potential applications.

Structure-Property Relationships : Future studies could focus on establishing clear relationships between the stereochemistry of the menthol moiety, the length of the fatty acid chain, and the resulting physical and sensory properties of the ester.

Advanced Applications : As demonstrated by recent studies, menthol esters can be designed to have specific biological functions. nih.gov Future work could explore the potential of menthyl stearate and similar compounds as active ingredients or functional excipients in pharmaceuticals and advanced materials.

Sustainable Synthesis : Developing more environmentally friendly and efficient catalytic methods for synthesizing menthol esters will continue to be an important research avenue. researchgate.net

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(29)30-27-23-25(4)21-22-26(27)24(2)3/h24-27H,5-23H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFYOHVNDSTCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869149 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93919-01-8 | |

| Record name | 5-Methyl-2-(1-methylethyl)cyclohexyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-5-methylcyclohexyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-isopropyl-5-methylcyclohexyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Isopropyl 5 Methylcyclohexyl Stearate

Conventional Chemical Esterification Routes

The formation of the ester bond between the hydroxyl group of menthol (B31143) and the carboxyl group of stearic acid is typically achieved through several established esterification methods. These routes primarily focus on activating the carboxylic acid and facilitating the nucleophilic attack by the alcohol, often involving the removal of water to drive the reaction equilibrium toward the product.

Fischer Esterification and its Variants

Fischer-Speier esterification is a foundational method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. cerritos.edu In the synthesis of menthyl stearate (B1226849), this involves the direct reaction of stearic acid and menthol.

The mechanism is initiated by the protonation of the carbonyl oxygen of stearic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol (menthol) then acts as a nucleophile, attacking this activated carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester and regenerate the acid catalyst. ucv.ro

To achieve high yields, the reaction equilibrium must be shifted towards the products. This is commonly accomplished by using an excess of one of the reactants (typically the less expensive one) or by removing the water as it is formed, often through azeotropic distillation. masterorganicchemistry.comuns.ac.id One study on the synthesis of a similar ester, menthyl cinnamate, via Fischer esterification reported optimal yields of over 96% after 5 hours of reflux at 60°C with sulfuric acid as the catalyst. uns.ac.id However, challenges with Fischer esterification can include the risk of side reactions like dehydration of the alcohol and carbonization of the organic material, particularly under harsh acidic conditions and high temperatures. ucv.roguidechem.com

| Parameter | Typical Condition | Purpose/Note |

| Reactants | Stearic Acid, Menthol | Equimolar or one in excess |

| Catalyst | Concentrated H₂SO₄, p-TsOH | Brønsted acid to activate the carboxylic acid |

| Temperature | 60°C to Reflux | To increase reaction rate |

| Reaction Time | 3 - 6 hours | Varies based on scale and conditions uns.ac.id |

| Water Removal | Azeotropic distillation | To shift equilibrium towards ester formation ucv.ro |

Steglich Esterification for Menthol-Derived Esters

For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a mild and efficient alternative that proceeds at room temperature. wikipedia.org This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org

The reaction mechanism involves the activation of the carboxylic acid (stearic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a more potent nucleophile than menthol, then reacts with this intermediate to form a reactive acyl-pyridinium species. This species is subsequently attacked by the hydroxyl group of menthol to form the desired ester. The DCC is consumed in the reaction, taking up the elements of water to form a stable, insoluble urea (B33335) byproduct, dicyclohexylurea (DCU), which can be easily removed by filtration. wikipedia.orgresearchgate.net

This method is particularly advantageous for sterically hindered alcohols like menthol and avoids the need for high temperatures and strong acids. organic-chemistry.orgrsc.org Studies involving the Steglich esterification of menthol with various fatty acids have reported satisfactory yields of approximately 80%. ucv.ro

| Reagent | Role | Typical Conditions |

| Stearic Acid | Substrate | 1 equivalent |

| Menthol | Substrate | 1 equivalent |

| DCC | Coupling/Dehydrating Agent | 1 - 1.1 equivalents |

| DMAP | Catalyst (Acyl-Transfer Agent) | 0.1 equivalents (catalytic) |

| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous |

| Temperature | 0°C to Room Temperature | Mild conditions ucv.ro |

| Reaction Time | 3 - 12 hours | Monitored until completion |

Catalyzed Esterification Strategies

The efficiency, selectivity, and environmental impact of esterification can be significantly enhanced through the use of various catalysts. These can be broadly categorized into homogeneous (Brønsted and Lewis acids) and heterogeneous catalysts.

Brønsted acids , such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are the traditional catalysts for Fischer esterification, as discussed previously. guidechem.com They function by donating a proton to the carbonyl oxygen of the stearic acid, thereby activating it for nucleophilic attack by menthol. mdpi.com

Lewis acids offer an alternative catalytic pathway. These electron-pair acceptors, such as zinc oxide (ZnO) or other metal salts, activate the carboxylic acid by coordinating with the carbonyl oxygen. google.commdpi.com This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. Lewis acid catalysts are often considered milder than strong Brønsted acids and can sometimes offer improved selectivity. A patent for producing methyl stearate describes a dual catalyst system using p-toluenesulfonic acid and zinc oxide, reacting at 100°C for 2.5-3.5 hours, highlighting the effective combination of these catalyst types. google.com

Heterogeneous catalysts provide significant advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced environmental waste. nih.govnih.gov Solid acid catalysts are particularly relevant for esterification.

Among these, sulfated metal oxides like sulfated titanium dioxide (SO₄²⁻/TiO₂) have emerged as highly effective "superacid" catalysts. ui.ac.id The sulfation of nano-sized TiO₂ creates a high density of both Brønsted and Lewis acid sites on its surface, leading to high catalytic activity. researchgate.netresearchgate.net These catalysts have demonstrated excellent performance in the esterification of various fatty acids. researchgate.net

For instance, research on the esterification of waste cooking oil using sulfated TiO₂ nanowires achieved a 99.5% conversion under optimized conditions (65°C, 3 wt% catalyst). ui.ac.id Another study on the esterification of stearic acid with alcohols using nano sulfated-titania highlighted the positive effect of temperature and catalyst amount, noting the catalyst's high activity under solvent-free conditions. researchgate.net The catalyst's solid nature simplifies product purification—it can be simply filtered off—and it often shows good reusability over several reaction cycles. acs.orgmdpi.com

| Catalyst Parameter | Description | Typical Values/Findings |

| Catalyst Type | Nano Sulfated Titanium Dioxide (SO₄²⁻/TiO₂) | Solid superacid ui.ac.id |

| Preparation | Impregnation of TiO₂ with sulfuric or ammonium (B1175870) sulfate, followed by calcination | Creates strong acid sites ui.ac.idresearchgate.net |

| Catalyst Loading | 1.5 - 5 wt% relative to fatty acid | Optimized for maximum conversion core.ac.uk |

| Reaction Temperature | 65 - 120°C | Varies with reactants and pressure ui.ac.idmdpi.com |

| Key Advantages | High activity, easy separation (filtration), reusability, environmentally benign | Reduces waste and simplifies workup researchgate.netmdpi.com |

Solvent-Free Reaction Systems in Ester Synthesis

Conducting esterification reactions under solvent-free conditions is a key principle of green chemistry. This approach minimizes the use of volatile organic compounds (VOCs), reduces waste, and can lead to lower operational costs. researchgate.net In the synthesis of menthyl stearate, a solvent-free system can be achieved by heating a mixture of the two reactants, menthol and stearic acid, with a suitable catalyst.

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis presents a green alternative to traditional chemical methods for producing esters like 2-isopropyl-5-methylcyclohexyl stearate. This approach utilizes enzymes, typically lipases, as biocatalysts, which allows for reactions to occur under milder conditions with high specificity, thereby minimizing by-product formation and energy consumption.

Lipase-Catalyzed Esterification of Isopropyl Stearate and Analogues

The synthesis of 2-isopropyl-5-methylcyclohexyl stearate is achieved through the esterification of 2-isopropyl-5-methylcyclohexanol (menthol) and stearic acid. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are the most common enzymes used for this reaction due to their efficacy in non-aqueous media and their ability to catalyze the formation of ester bonds.

Various commercially available lipases have been screened for their effectiveness in synthesizing menthyl esters. Studies have shown that lipase (B570770) from Candida rugosa is particularly efficient for the esterification of L-menthol (B7771125) with long-chain fatty acids, including oleic, linoleic, and stearic acids. researchgate.netdss.go.thdss.go.th In one study, when comparing lipases from Candida rugosa, Pseudomonas sp., Alcaligenes sp., and P. aeruginosa, Candida rugosa lipase achieved the highest degree of esterification (74.6%) with oleic acid after 24 hours. dss.go.th

A novel approach involves using deep eutectic solvents (DESs) which are formed by the substrates themselves, such as a mixture of (-)-menthol and a fatty acid. researchgate.net This method creates a solvent-free reaction environment where the DES acts as both the reaction medium and the substrate pool, simplifying the process and enhancing its green credentials. researchgate.netmdpi.comd-nb.info

| Lipase Source | Degree of Esterification (%) |

|---|---|

| Candida rugosa | 74.6 |

| Pseudomonas sp. | 23.5 |

| Pseudomonas sp. KWI-56 | 15.2 |

| Alcaligenes sp. | 10.8 |

| P. aeruginosa | 0.5 |

Reaction Conditions: L-menthol and oleic acid incubated at 30°C for 24 hours with stirring at 500 rpm.

Optimization of Biocatalytic Reaction Parameters

The efficiency and yield of the enzymatic esterification are significantly influenced by several key parameters. Optimizing these factors is crucial for developing a viable industrial process.

Temperature is a critical factor that affects both the reaction rate and the stability of the lipase. mdpi.com Most lipases exhibit optimal activity within a temperature range of 30°C to 65°C. d-nb.infonih.govresearchgate.net For the esterification of (-)-menthol with lauric acid using Candida rugosa lipase, an optimal temperature of 35°C has been reported. researchgate.net In another study using a thermostable T1 lipase for menthyl butyrate (B1204436) synthesis, the optimal temperature was found to be 60°C. nih.gov While higher temperatures can increase reaction rates, they can also lead to thermal denaturation of the enzyme, causing a loss of activity. mdpi.com

The pH of the reaction medium also plays a role, particularly concerning the enzyme's activity and stability. For instance, the thermostable T1 lipase from Geobacillus zalihae has an optimal pH of 9 and is active over a wide pH range from 6 to 11. nih.gov Controlling the thermodynamic water activity (aw), rather than just pH, has been identified as a key parameter in solvent-free DES systems, with optimal esterification performance observed at an aw of 0.55. d-nb.info

| Enzyme | Substrates | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Candida rugosa Lipase | (-)-Menthol and Lauric Acid | 35 | researchgate.net |

| Thermostable T1 Lipase | Menthol and Butyric Anhydride (B1165640) | 60 | nih.gov |

| Candida rugosa Lipase | (-)-Menthol and Lauric Acid (in DES) | 45 | d-nb.info |

The concentration of the enzyme (enzyme loading) directly impacts the reaction rate. Increasing the enzyme amount generally leads to a higher conversion rate, up to a certain point where the reaction becomes limited by other factors. dss.go.th For the synthesis of menthyl laurate, increasing the enzyme load from 0.5 g to 1.5 g of enzyme per gram of (-)-menthol dramatically increased the fatty acid molar conversion from approximately 11% to 97% in 24 hours. dss.go.th

The molar ratio of the substrates (alcohol to fatty acid) is another crucial variable. An excess of one substrate can shift the reaction equilibrium towards product formation. For the esterification of (-)-menthol and lauric acid, a molar ratio of 2:1 was found to yield a higher reaction rate and conversion (98% after 48 hours) compared to a 1:1 ratio (93% after 48 hours). dss.go.th Conversely, in a solvent-free system for synthesizing other L-menthyl esters, a fatty acid to L-menthol molar ratio of 3:1 was found to be optimal. dss.go.th

| (-)-Menthol : Lauric Acid Molar Ratio | Conversion after 48h (%) |

|---|---|

| 2:1 | 98 |

| 1:1 | 93 |

| 1:2 | 49 |

Reaction Conditions: Using Lipase AY "Amano" 30 from Candida rugosa at 35°C.

Proper mixing is essential to overcome mass transfer limitations, ensuring that the substrates have adequate access to the enzyme's active sites. The agitation speed can influence the reaction rate, especially in heterogeneous systems involving an immobilized or powdered enzyme. Studies have shown that increasing the stirring speed up to 200 rpm can eliminate external diffusion limitations. scielo.br In various menthyl ester syntheses, agitation speeds ranging from 150 rpm to 500 rpm have been used effectively. dss.go.thresearchgate.net

Reaction time is monitored to determine the point at which equilibrium is reached or the maximum yield is achieved. For lipase-catalyzed esterification of menthol, significant conversions are often achieved within 24 to 48 hours. researchgate.netdss.go.th For example, with a 2:1 molar ratio of (-)-menthol to lauric acid, a 98% conversion was reached after 48 hours. dss.go.th In a highly optimized system for menthyl butyrate, a 99.3% yield was achieved in just over 13 hours. nih.gov

Enzyme Reusability and Operational Stability Studies

For an enzymatic process to be economically viable on an industrial scale, the ability to reuse the biocatalyst is paramount. Immobilized lipases are often preferred as they can be easily recovered from the reaction mixture and used for multiple cycles.

Studies on enzyme reusability have shown varied results depending on the enzyme and the reaction conditions. For instance, the immobilized lipase Novozym 435 demonstrated excellent operational stability in the esterification of perillyl alcohol, showing no loss of activity after 10 cycles, each lasting 24 hours. researchgate.net In another study, a lipase from Rhizopus niveus activated in a deep eutectic solvent saw its activity drop by 10% after the first reuse, with a gradual decrease observed over five cycles. mdpi.com This decline can be attributed to factors such as enzyme denaturation or leaching from the support material during processing. mdpi.com

Kinetic Analysis of Enzymatic Esterification

The enzymatic synthesis of esters such as 2-isopropyl-5-methylcyclohexyl stearate is a subject of kinetic study to optimize reaction conditions and understand the catalytic mechanism. While specific kinetic data for the stearate ester of menthol is not extensively detailed in the provided context, the kinetics of similar enzymatic esterifications, often involving lipases, typically follow established models like the Ping-Pong Bi-Bi mechanism. researchgate.net This model is frequently applied to reactions involving two substrates, such as an alcohol and a fatty acid.

In many lipase-catalyzed esterifications, inhibition by one or both substrates (alcohol and acid) can occur, which complicates the kinetic model. researchgate.netmdpi.com The reaction rate is influenced by several parameters, including substrate concentration, enzyme loading, temperature, and water content. researchgate.netnih.gov For instance, in the synthesis of other esters, it has been observed that reaction rates increase with substrate concentration up to a certain point, after which substrate inhibition may cause the rate to decrease. researchgate.net

Kinetic studies are crucial for determining key parameters like the Michaelis-Menten constant (Km), the inhibition constant (Ki), and the maximum reaction velocity (Vmax). researchgate.net These parameters provide insight into the enzyme's affinity for the substrates and the extent of any inhibitory effects. researchgate.net For the synthesis of pentyl acetate (B1210297), another ester, a modified Ping-Pong Bi-Bi model that accounts for enzyme denaturation provided a good correlation with experimental data. mdpi.com Thermodynamic analysis can also be applied to understand the energy changes during the reaction, such as the enthalpy of esterification. nih.gov In the enzymatic synthesis of menthyl esters, reaction conditions like a 1:3 molar ratio of menthol to fatty acid and a temperature of 30°C have been found to be effective. researchgate.netdss.go.th

Stereoselective Synthesis and Isomer Control

The synthesis of 2-isopropyl-5-methylcyclohexyl stearate often utilizes optically active menthol as a starting material to impart chirality to the final product. Menthol possesses three chiral centers, leading to eight possible stereoisomers. researchgate.net The most common naturally occurring isomer is (-)-menthol, which has the (1R, 2S, 5R) configuration. mdpi.com

Enzymatic methods are particularly effective for stereoselective synthesis. Lipases, for example, can exhibit high enantioselectivity in the esterification of racemic (DL)-menthol. dss.go.th Studies have shown that lipases such as Candida rugosa lipase act more strongly on L-menthol than on D-menthol. researchgate.netdss.go.th In a competitive reaction with a fatty acid, L-menthol is preferentially esterified, allowing for the kinetic resolution of the racemic mixture. dss.go.th For example, in the esterification of DL-menthol with oleic acid using Candida rugosa lipase, a high enantiomeric ratio (E) of 31 was achieved, resulting in an enantiomeric excess (ee) of L-menthyl oleate (B1233923) of 88% after 32 hours. researchgate.netdss.go.th

The reaction conditions can be optimized to maximize this selectivity. Factors such as the choice of enzyme, the fatty acid used, and the reaction medium all play a role. dss.go.th Solvent-free systems are often preferred for these enzymatic syntheses, presenting a more environmentally friendly approach compared to chemical methods that may require organic solvents. nih.govdss.go.th The synthesis can also proceed from chiral menthol derivatives, such as (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate, known as Andersen's reagent, to produce other chiral compounds with high stereocontrol. mdpi.com

When an optically active precursor like (1R, 2S, 5R)-menthol is reacted with a non-chiral acid like stearic acid, the resulting product, (1R, 2S, 5R)-2-isopropyl-5-methylcyclohexyl stearate, is a single diastereomer. However, diastereoselectivity becomes a key consideration when the acid component also contains chiral centers or when a racemic precursor is used in a way that generates multiple diastereomers.

In enzymatic resolutions, the lipase acts as a chiral catalyst that can differentiate between the enantiomers of the menthol precursor. dss.go.th When starting with racemic menthol, the enzyme's preference for one enantiomer leads to the formation of one diastereomeric ester in excess over the other. This process is a form of diastereoselective synthesis, where the interaction between the chiral enzyme and the chiral substrate dictates the stereochemical outcome.

For example, the imidation of a menthyl sulfinate, which is a diastereomeric mixture at the sulfur atom, can proceed with complete stereocontrol, yielding a single diastereomer of the final product. mdpi.com The control over stereochemistry is crucial as different stereoisomers can have distinct properties and biological activities. The stereogenic centers of the menthol backbone are used as a template to control the formation of new stereocenters in the molecule. mdpi.com

Determining the enantiomeric purity of synthetic products like 2-isopropyl-5-methylcyclohexyl stearate is essential for evaluating the success of a stereoselective synthesis. The terms enantiomeric excess (ee) and enantiomeric ratio (e.r.) are used to quantify this purity. thieme-connect.de Enantiomeric excess represents the percentage excess of one enantiomer over the other in a mixture. masterorganicchemistry.com

Several analytical techniques are employed for this purpose. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and reliable method. mdpi.com This technique can separate the different stereoisomers present in a mixture, allowing for their quantification. For instance, to assign the enantiomeric ratio of a synthesized sulfonimidate derived from menthol, the racemic version was first synthesized and analyzed by chiral HPLC, which showed the expected four peaks for the four possible stereoisomers. mdpi.com

Gas chromatography (GC) is another powerful tool, often used after converting the enantiomers into diastereomeric derivatives with a chiral derivatizing agent. nih.gov For menthol enantiomers, derivatization with a fluorescent reagent like naproxen (B1676952) acyl chloride allows for the separation of the resulting diastereomers on a standard C8 column and sensitive fluorimetric detection. nih.gov Other methods include nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents, and chiroptical methods like circular dichroism (CD) spectroscopy, which can differentiate between stereoisomers based on their different interactions with polarized light. nih.gov More advanced techniques like Raman optical activity (ROA) are also being developed for highly accurate determination of enantiomeric excess. mdpi.com

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Isopropyl-5-methylcyclohexyl stearate (B1226849), providing detailed information about the proton and carbon environments and their connectivity.

¹H-NMR Spectroscopy for Proton Environments

The ¹H-NMR spectrum of 2-Isopropyl-5-methylcyclohexyl stearate is a composite of signals from the menthyl and stearate portions of the molecule. The chemical shifts are influenced by the electron-withdrawing ester functional group.

The most downfield signal in the aliphatic region belongs to the proton on the carbon attached to the ester oxygen (C1-H of the cyclohexyl ring). This methine proton is expected to appear as a triplet of doublets around δ 4.6-4.8 ppm, shifted significantly downfield from its position in free menthol (B31143) (around δ 3.6 ppm) due to the deshielding effect of the stearoyl group.

Signals for the stearate chain are predicted based on data from similar long-chain esters like methyl stearate. aocs.orgchemicalbook.com The α-methylene protons (adjacent to the carbonyl group) are expected to resonate as a triplet at approximately δ 2.30 ppm. The β-methylene protons appear as a multiplet around δ 1.65 ppm. The bulk of the methylene (B1212753) protons in the long aliphatic chain form a large, complex signal centered around δ 1.25 ppm. The terminal methyl group of the stearate chain appears as a triplet at approximately δ 0.88 ppm. aocs.org

The remaining protons of the menthyl group, including those of the isopropyl and methyl substituents, resonate in the upfield region between δ 0.75 and 2.15 ppm, consistent with data from various menthol derivatives. mdpi.comhmdb.ca

Table 1: Predicted ¹H-NMR Chemical Shifts for 2-Isopropyl-5-methylcyclohexyl stearate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Terminal -CH₃ (Stearate) | 0.88 | Triplet |

| -CH₃ (Cyclohexyl) | ~0.75-0.90 | Doublet |

| -(CH₃)₂ (Isopropyl) | ~0.90-0.95 | Doublet |

| -(CH₂)₁₄- (Stearate) | ~1.25 | Multiplet |

| -CH₂- (β to C=O, Stearate) | ~1.65 | Multiplet |

| Cyclohexyl & Isopropyl Protons | ~1.0-2.15 | Multiplets |

| -CH₂- (α to C=O, Stearate) | ~2.30 | Triplet |

| -CH-O- (Cyclohexyl) | ~4.6-4.8 | Triplet of Doublets |

¹³C-NMR Spectroscopy for Carbon Frameworks

The ¹³C-NMR spectrum provides a definitive map of the carbon skeleton. The carbonyl carbon of the ester group is the most downfield signal, expected in the range of δ 172-175 ppm. researchgate.net The carbon of the cyclohexyl ring bonded to the oxygen (C1) is also significantly deshielded, appearing around δ 74-75 ppm. oc-praktikum.de

The remaining carbons of the menthyl moiety are predicted based on data from menthol and its derivatives, typically appearing between δ 15 and 50 ppm. oc-praktikum.dehmdb.ca For the stearate chain, the α-methylene carbon is found around δ 34 ppm, while the bulk of the chain's methylene carbons produce a series of overlapping signals around δ 22-32 ppm. The terminal methyl carbon of the stearate chain is the most upfield signal, resonating at approximately δ 14 ppm. nih.govchemicalbook.com

Table 2: Predicted ¹³C-NMR Chemical Shifts for 2-Isopropyl-5-methylcyclohexyl stearate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Terminal -CH₃ (Stearate) | ~14.1 |

| -CH₃ (Cyclohexyl) | ~22.1 |

| -(CH₃)₂ (Isopropyl) | ~16.0, 20.9 |

| -(CH₂)n- (Stearate) | ~22.7-31.9 |

| Cyclohexyl & Isopropyl Carbons | ~23.0-50.0 |

| -CH₂- (α to C=O, Stearate) | ~34.4 |

| -CH-O- (Cyclohexyl) | ~74-75 |

| C=O (Ester) | ~172-175 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-Isopropyl-5-methylcyclohexyl stearate, a COSY spectrum would show cross-peaks connecting the C1-H of the cyclohexyl ring to its neighboring protons. It would also map the spin systems within the cyclohexane (B81311) ring and the isopropyl group. For the stearate chain, a clear correlation would be observed between the α-methylene protons (~δ 2.30 ppm) and the β-methylene protons (~δ 1.65 ppm), and sequentially along the chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak between the C1-H signal (~δ 4.7 ppm) and the C1 carbon signal (~δ 74 ppm), confirming the site of esterification. hmdb.ca Similarly, it would connect the α-methylene proton signal (~δ 2.30 ppm) to the α-methylene carbon signal (~δ 34 ppm) and the terminal methyl proton signal (~δ 0.88 ppm) to its corresponding carbon (~δ 14 ppm), verifying the assignments for the stearate chain. hmdb.ca

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in the molecule and study its physical properties.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of 2-Isopropyl-5-methylcyclohexyl stearate is dominated by absorptions characteristic of a long-chain aliphatic ester. The most prominent and diagnostic peak is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1735-1750 cm⁻¹. rockymountainlabs.comresearchgate.net

Other key absorptions include the C-O stretching vibrations of the ester group, which typically appear as two bands in the 1300-1000 cm⁻¹ region. rockymountainlabs.com Strong, sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in the numerous methylene and methyl groups are expected between 2850 and 3000 cm⁻¹. researchgate.net C-H bending vibrations for these groups would be observed around 1465 cm⁻¹ and 1375 cm⁻¹. nist.gov

Table 3: Predicted FTIR Absorption Bands for 2-Isopropyl-5-methylcyclohexyl stearate

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850-3000 | Strong |

| C=O Stretch (Ester) | 1735-1750 | Strong, Sharp |

| C-H Bend (CH₂, CH₃) | ~1465, ~1375 | Medium |

| C-O Stretch (Ester) | 1000-1300 | Strong |

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Interfacial Studies

ATR-FTIR spectroscopy is a surface-sensitive technique ideal for analyzing samples in their native state without extensive preparation. It measures the infrared spectrum of a thin layer (0.5–5 µm) of a sample in close contact with an internal reflection element (IRE). nih.gov This makes it particularly useful for studying the interfacial properties of 2-Isopropyl-5-methylcyclohexyl stearate, such as its behavior in emulsions, thin films, or as a coating on a surface.

The ATR-FTIR spectrum would display the same characteristic functional group absorptions as the transmission FTIR spectrum, such as the prominent ester C=O stretch. researchgate.net Studies on long-chain esters have utilized ATR-FTIR to investigate molecular interactions and organization at interfaces. rsc.org For instance, changes in the position and shape of the C-H stretching bands can provide information about the conformational order (gauche vs. trans) of the long stearate chain, which is relevant to the packing and phase behavior of the material at an interface.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the structural elucidation of 2-Isopropyl-5-methylcyclohexyl stearate, providing critical information on its molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of 2-Isopropyl-5-methylcyclohexyl stearate. Unlike nominal mass measurements, HRMS provides highly accurate mass data, typically to within a few parts per million (ppm), which allows for the determination of a unique molecular formula.

For 2-Isopropyl-5-methylcyclohexyl stearate, with the molecular formula C₂₈H₅₄O₂, HRMS analysis is used to measure its exact mass. mdpi.commdpi.com This experimental value is then compared against the theoretical (calculated) exact mass. A close correlation between the measured and theoretical mass confirms the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. The analysis is often performed using techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry with an electrospray ionization source. mdpi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₈H₅₄O₂ |

| Theoretical Exact Mass ([M+H]⁺) | 423.41966 u |

| Typical Mass Analyzer | Time-of-Flight (TOF), Orbitrap |

| Typical Accuracy | < 5 ppm |

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are soft ionization techniques used to generate intact molecular ions from non-volatile and thermally labile compounds like 2-Isopropyl-5-methylcyclohexyl stearate, making them suitable for molecular weight determination.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique that generates ions from a solution. nih.gov For 2-Isopropyl-5-methylcyclohexyl stearate, analysis in positive ion mode typically produces a protonated molecule, [M+H]⁺. mdpi.comnih.gov This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. The resulting mass spectrum is relatively simple, dominated by the molecular ion peak, which facilitates straightforward molecular weight confirmation. rsc.org

Fast Atom Bombardment Mass Spectrometry (FAB-MS) involves bombarding the sample, dissolved in a non-volatile liquid matrix (e.g., glycerol), with a high-energy beam of neutral atoms, such as argon or xenon. wikipedia.orgumd.edu This process desorbs and ionizes the analyte molecules, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. taylorandfrancis.com FAB-MS is particularly useful for analyzing polar and high molecular weight compounds and provides clear molecular weight information with minimal fragmentation. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating, identifying, and quantifying individual components within a mixture. It is highly effective for the analysis of volatile and semi-volatile compounds like esters. nih.gov

In the context of 2-Isopropyl-5-methylcyclohexyl stearate, a sample mixture is first vaporized and separated based on boiling point and polarity on a GC column. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the eluting molecules (typically via electron ionization, EI) and fragments them in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint." researchgate.net

The identification of 2-Isopropyl-5-methylcyclohexyl stearate is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the fragmentation pattern against established mass spectral libraries like the NIST database. nih.govaip.org Common fragments for esters include ions corresponding to the acylium ion and cleavages related to the alcohol moiety.

| Parameter | Typical Setting |

|---|---|

| GC Column | Capillary column (e.g., SLB®-5ms) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Data Analysis | Retention time comparison and library matching |

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating 2-Isopropyl-5-methylcyclohexyl stearate from mixtures and for determining its purity, including the relative proportions of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of synthesized compounds and resolving components in a mixture. mdpi.comresearchgate.netresearchgate.net For a non-volatile compound like 2-Isopropyl-5-methylcyclohexyl stearate, reversed-phase HPLC is a commonly employed mode.

In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of methanol (B129727) and water). nih.govresearchgate.net The compound is separated from impurities based on differences in hydrophobicity. Purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total area of all detected peaks. Due to the lack of a strong chromophore in 2-Isopropyl-5-methylcyclohexyl stearate, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are often required for detection. nih.gov

Due to the presence of multiple chiral centers in the 2-isopropyl-5-methylcyclohexyl (menthyl) moiety, 2-Isopropyl-5-methylcyclohexyl stearate can exist as several stereoisomers. High-Performance Liquid Chromatography utilizing a Chiral Stationary Phase (CSP) is the definitive method for separating these enantiomers and diastereomers to determine the enantiomeric excess (e.e.) of a sample. mdpi.commasterorganicchemistry.com

The principle behind this technique is the formation of transient, diastereomeric complexes between the stereoisomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different interaction energies, leading to different retention times and thus, separation of the enantiomers. mdpi.com By integrating the peak areas of the separated enantiomers, the enantiomeric excess can be calculated using the formula: e.e. (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100. This analysis is crucial in asymmetric synthesis to quantify the stereoselectivity of a reaction. nih.govrsc.org

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Volatile Components

Gas Chromatography (GC) is a highly sensitive method for the analysis of volatile and semi-volatile compounds such as 2-isopropyl-5-methylcyclohexyl stearate. researchgate.net When coupled with a Flame Ionization Detector (FID), it provides a robust technique for assessing the purity and quantifying the presence of the ester. The analysis is analogous to the well-established methods for other fatty acid esters, particularly fatty acid methyl esters (FAMEs). nih.gov

In a typical GC-FID analysis, the ester is volatilized in a heated injector and carried by an inert gas (the mobile phase, often helium) through a capillary column. researchgate.net The column, coated with a stationary phase, separates components based on their boiling points and interactions with the phase. researchgate.net For long-chain esters, columns like the HP-5 (a nonpolar column) or wax-type columns (e.g., Omegawax, a polar column) are commonly employed. researchgate.net As the separated components exit the column, they are combusted in an air-hydrogen flame in the FID. This process generates ions, creating a current that is proportional to the amount of organic analyte present, allowing for precise quantification.

The method is validated by assessing parameters such as linearity, precision, and accuracy. For instance, analyses of related compounds like methyl stearate have demonstrated high linearity (R² > 0.99) and precision, with relative standard deviations (RSDs) for individual FAMEs typically below 5%. Such methodologies can be adapted to determine the purity of 2-isopropyl-5-methylcyclohexyl stearate and to detect any residual starting materials or byproducts.

Table 1: Example GC-FID Parameters for Fatty Acid Ester Analysis This table presents typical conditions used for the analysis of long-chain fatty acid esters, which are applicable to 2-isopropyl-5-methylcyclohexyl stearate.

| Parameter | Value/Description | Source |

|---|---|---|

| GC System | Agilent GC 7890A or similar | researchgate.net |

| Column | Supelco® Omegawax (30 m x 0.53 mm ID, 0.5 µm) or HP-5 (30 m x 0.32 mm ID, 0.25 µm) | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Flow Rate | Constant flow, e.g., ~2.7 mL/min | researchgate.net |

| Injector Temperature | 250°C | researchgate.net |

| Detector | Flame Ionization Detector (FID) | researchgate.net |

| Detector Temperature | 280°C - 300°C | researchgate.net |

| Oven Program | Example: Initial 80°C (hold 1 min), ramp at 10°C/min to 250°C (hold 5 min) | researchgate.net |

| Injection Volume | 1 µL | |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the esterification of menthol with stearic acid to form 2-isopropyl-5-methylcyclohexyl stearate. dergipark.org.trrockefeller.edu This method separates compounds based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel plate) and a liquid mobile phase (an eluent). rockefeller.edu

During the synthesis of the target ester, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials (menthol and stearic acid). The plate is then placed in a chamber with a suitable solvent system. As the nonpolar product, 2-isopropyl-5-methylcyclohexyl stearate, is formed, it will travel further up the polar silica gel plate (higher Retention Factor, Rf value) compared to the more polar starting materials. researchgate.net The progress of the reaction can be visualized by the diminishing intensity of the starting material spots and the increasing intensity of the product spot. researchgate.net

Visualization of the spots, which are often not colored, is typically achieved by using staining reagents. A common stain for this class of compounds is an anisaldehyde or vanillin (B372448) solution followed by gentle heating, which produces colored spots on the plate. dergipark.org.tr The choice of the mobile phase is critical for achieving good separation; a common system for esters is a mixture of nonpolar and slightly polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or petroleum ether and diethyl ether. dergipark.org.trrockefeller.edu

Table 2: Example TLC Systems for Monitoring Esterification Reactions This table provides examples of mobile phases used in TLC for separating lipids and monitoring ester synthesis.

| Stationary Phase | Mobile Phase (Eluent) | Ratio (v/v) | Application | Source |

|---|---|---|---|---|

| Silica Gel | Toluene:Ethyl Acetate | 93:7 | Separation of essential oil components | dergipark.org.tr |

| Silica Gel | n-Hexane:Diethyl Ether:Acetic Acid | 84:15:1 | Separation of neutral lipids | rockefeller.edu |

X-ray Diffraction Analysis

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystalline material. By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a three-dimensional electron density map of the molecule can be generated, revealing precise bond lengths, bond angles, and conformational details.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for elucidating the absolute configuration of chiral molecules and the detailed arrangement of molecules within a crystal lattice. While a specific crystal structure for 2-isopropyl-5-methylcyclohexyl stearate has not been reported in the surveyed literature, analysis of closely related structures provides significant insight into its expected solid-state conformation.

Studies on various other esters of 2-isopropyl-5-methylcyclohexanol (menthol) consistently reveal that the cyclohexyl ring adopts a stable chair conformation. nih.govnih.gov In this arrangement, the bulky isopropyl and methyl substituents, as well as the ester-linked oxygen, typically occupy equatorial positions to minimize steric strain. nih.gov SC-XRD analysis would unequivocally confirm this conformation for the stearate ester and determine the precise torsion angles around the ester linkage.

Furthermore, diffraction studies on long-chain esters like methyl stearate show that the aliphatic stearate chains pack in an ordered, parallel fashion, often forming a bilayer or sheet-like structure. iucr.orgresearchgate.net For 2-isopropyl-5-methylcyclohexyl stearate, the analysis would reveal how the bulky menthyl headgroup influences this packing arrangement. The resulting data would include the unit cell dimensions, space group, and the exact coordinates of every atom in the asymmetric unit, providing a complete and unambiguous structural determination. nih.govmdpi.com

Table 3: Crystallographic Data for Related Menthyl Ester Compounds This table illustrates the type of data obtained from SC-XRD analysis, using examples of different esters of 2-isopropyl-5-methylcyclohexanol. This data is indicative of what would be determined for the title compound.

| Compound | Formula | Crystal System | Space Group | Key Finding | Source |

|---|---|---|---|---|---|

| (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride | C₁₄H₂₈ClNO₂ | Orthorhombic | P2₁2₁2₁ | Confirmed absolute configuration of the menthyl moiety. | mdpi.comresearchgate.net |

| 2-Isopropyl-5-methylcyclohexyl quinoline-2-carboxylate | C₂₀H₂₅NO₂ | Orthorhombic | P2₁2₁2₁ | Cyclohexyl ring adopts a chair conformation. | nih.gov |

Theoretical and Computational Studies of 2 Isopropyl 5 Methylcyclohexyl Stearate

Molecular Modeling and Conformational Analysis

Molecular modeling is employed to determine the three-dimensional structure and conformational preferences of 2-isopropyl-5-methylcyclohexyl stearate (B1226849). The molecule's significant flexibility, stemming from the long stearate alkyl chain and several rotatable single bonds, gives rise to a complex potential energy surface with numerous possible conformers.

Key Structural Features:

Cyclohexane (B81311) Ring: Based on X-ray crystallography of related 2-isopropyl-5-methylcyclohexyl esters, the cyclohexane ring is expected to adopt a stable chair conformation. nih.govnih.gov In the most stable isomer, derived from (-)-menthol, the isopropyl, methyl, and ester groups all occupy equatorial positions to minimize steric hindrance. nih.gov

Stearate Chain: The eighteen-carbon stearate chain is highly flexible. In the gas phase or non-polar solvents, it would likely favor a linear, all-trans (anti-periplanar) conformation to minimize intramolecular steric repulsion. Molecular dynamics simulations on similar long-chain alkyl systems demonstrate that these chains can fold and adopt more disordered, gauche conformations, particularly at higher temperatures or in condensed phases. nih.govresearchgate.net

Conformational searches using molecular mechanics force fields like MMFF94S or through quantum mechanical calculations are necessary to identify low-energy conformers. researchgate.netnih.gov The results of such analyses are crucial for understanding how the molecule packs in a solid state or interacts with other molecules in a liquid phase.

| Dihedral Angle | Atoms Involved | Description | Expected Low-Energy Conformation |

|---|---|---|---|

| ψ₁ | C(ring)-O-C(carbonyl)-C(alkyl) | Orientation of the stearate chain relative to the ester plane. | ~180° (trans) |

| ψ₂ | H-C(ring)-O-C(carbonyl) | Orientation of the ester group relative to the cyclohexane ring. | Dependent on steric interactions with ring substituents. |

| θ | C(ring)-C(ring)-C(isopropyl)-H | Rotation of the isopropyl group. | Staggered conformations to minimize steric clash. researchgate.net |

| ω₁, ω₂, ... | C-C-C-C (in stearate chain) | Conformation of the long alkyl chain. | Predominantly anti-periplanar (~180°) in the ground state. nih.gov |

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic properties of 2-isopropyl-5-methylcyclohexyl stearate. mdpi.com Methods like the B3LYP functional combined with basis sets such as 6-31G(d,p) are commonly used to balance accuracy and computational cost for molecules of this size. researchgate.netmdpi.com

These calculations can determine several key electronic descriptors:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO is typically localized on the ester oxygen atoms, indicating these are sites for electrophilic attack. The LUMO is often centered on the carbonyl carbon, marking it as the primary site for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For an ester, this map would show a region of high negative potential (red/yellow) around the carbonyl oxygen, indicating its nucleophilic character. A region of positive potential (blue) would be found near the carbonyl carbon, highlighting its electrophilicity.

Atomic Charges: Calculation of partial atomic charges (e.g., using Natural Bond Orbital analysis) quantifies the electron distribution. The carbonyl carbon would carry a significant positive charge, while the oxygen atoms would be negatively charged, confirming the polarity of the ester group.

These electronic properties are fundamental to predicting how the molecule will interact with catalysts, solvents, and other reagents.

| Property | Description | Expected Finding |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Localized on non-bonding orbitals of ester oxygens. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Localized on the π* anti-bonding orbital of the C=O group. |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies. | Relatively large, indicating high chemical stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Non-zero, originating primarily from the polar ester group. |

| MEP Minimum | Region of most negative electrostatic potential. | Located on the carbonyl oxygen atom. |

| MEP Maximum | Region of most positive electrostatic potential. | Located on the hydrogens of the alkyl chains. |

Simulation of Reaction Mechanisms in Esterification Processes

The formation of 2-isopropyl-5-methylcyclohexyl stearate typically occurs via the esterification of stearic acid with 2-isopropyl-5-methylcyclohexanol (menthol), often under acid catalysis (Fischer esterification). Computational chemistry can model this reaction mechanism to identify intermediates, transition states, and determine the reaction's energy profile. nih.gov

DFT calculations have been successfully used to study similar esterification reactions. rsc.orgnih.govresearchgate.net The generally accepted mechanism involves several key steps:

Protonation: The catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen of stearic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of 2-isopropyl-5-methylcyclohexanol acts as a nucleophile, attacking the activated carbonyl carbon. This step, which leads to a tetrahedral intermediate, is often the rate-determining step of the reaction. nih.gov

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Dehydration: A water molecule is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated by a base (e.g., H₂O) to yield the final ester product and regenerate the acid catalyst.

Theoretical calculations can determine the activation energy (Ea) for each step, providing insight into the reaction kinetics. Experimental studies on the esterification of stearic acid have shown that secondary alcohols, such as 2-isopropyl-5-methylcyclohexanol, react more slowly than primary alcohols due to increased steric hindrance around the hydroxyl group. ache.org.rsresearchgate.net Computational modeling can quantify this steric effect by comparing the activation energies for different alcohol substrates.

| Step | Description | Key Computational Parameter |

|---|---|---|

| 1 | Protonation of Stearic Acid | Reaction Energy (ΔE_reaction) |

| 2 | Nucleophilic attack by Alcohol | Activation Energy (Ea) of the Transition State (TS1) |

| 3 | Proton Transfer | Activation Energy (Ea) of the Transition State (TS2) |

| 4 | Water Elimination | Activation Energy (Ea) of the Transition State (TS3) |

| 5 | Deprotonation of Ester | Reaction Energy (ΔE_reaction) |

Structure-Property Relationship Studies (excluding physical properties)

Computational studies can establish crucial relationships between the molecular structure of 2-isopropyl-5-methylcyclohexyl stearate and its chemical properties or potential biological activity. By systematically modifying the structure in silico (e.g., changing the length of the alkyl chain or altering substituents on the ring) and calculating the resulting electronic and structural parameters, a quantitative structure-property relationship (QSPR) can be developed.

A recent study on (-)-menthol and its shorter-chain esters used quantum mechanical calculations and molecular docking to link structural and electronic characteristics to biological effects. nih.govresearchgate.net This type of approach can be extended to menthyl stearate. For instance:

Intermolecular Interactions: The combination of a bulky, non-polar menthyl group and a long, flexible, non-polar stearate chain suggests that the molecule's behavior will be dominated by van der Waals forces and hydrophobic interactions. Molecular dynamics simulations could model how these interactions drive self-assembly or binding to other molecules.

Binding Affinity: Molecular docking simulations could be used to predict how 2-isopropyl-5-methylcyclohexyl stearate might interact with biological targets, such as enzymes or receptors. The molecule's size, shape, and electrostatic potential would determine the strength and specificity of its binding, providing a basis for understanding any potential bioactivity. nih.govresearchgate.net For example, the chiral menthyl moiety could introduce stereoselectivity in binding interactions.

Reactivity and Derivatization Chemistry

Hydrolysis of the Ester Linkage (Chemical and Enzymatic)

Hydrolysis is a chemical reaction that involves the cleavage of a bond by the addition of water. For an ester like 2-Isopropyl-5-methylcyclohexyl stearate (B1226849), this results in the formation of the parent alcohol (menthol) and carboxylic acid (stearic acid). This process can be catalyzed by acids, bases, or enzymes.

Chemical Hydrolysis

Acid-catalyzed hydrolysis of esters is the reverse of Fischer esterification. chemistrysteps.com The reaction is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction is reversible, and to drive the equilibrium towards the products (hydrolysis), an excess of water is used. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemistrysteps.comlibretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org The ester is heated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of an alcohol (menthol) and the salt of the carboxylic acid (e.g., sodium stearate). chemistrysteps.comlibretexts.org The irreversibility of this reaction is due to the final deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol. chemistrysteps.com

Enzymatic Hydrolysis

Enzymes, particularly lipases, are effective biocatalysts for the hydrolysis of esters under mild conditions. Lipases (acyl-glycerol hydrolases) are a class of serine hydrolases that can catalyze reactions such as hydrolysis, esterification, and transesterification. mdpi.com Lipases from various sources, such as Candida rugosa, have been shown to hydrolyze menthyl esters. For instance, the lipase (B570770) from Candida rugosa has been used to hydrolyze conjugated linoleic acid l-menthyl ester. nih.gov The efficiency of this enzymatic hydrolysis can be significantly improved by the addition of an organic solvent, such as t-butyl alcohol. nih.gov The enantioselectivity of lipases is a key feature; for example, some lipases preferentially hydrolyze the esters of l-menthol (B7771125) over d-menthol. This property is exploited in the resolution of racemic menthol (B31143) mixtures.

Transesterification Reactions

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. For 2-Isopropyl-5-methylcyclohexyl stearate, this would involve reacting it with a different alcohol (R'-OH) to produce a new stearate ester (stearic acid R'-ester) and menthol. This reaction is an equilibrium process and can be catalyzed by acids, bases, or enzymes. wikipedia.org To shift the equilibrium towards the products, an excess of the reactant alcohol is often used, or one of the products is removed from the reaction mixture. wikipedia.orgmasterorganicchemistry.com

Acid- and Base-Catalyzed Transesterification

Under acidic conditions, a strong acid protonates the carbonyl oxygen, activating the ester for nucleophilic attack by the new alcohol. youtube.com The mechanism is similar to that of acid-catalyzed hydrolysis. masterorganicchemistry.com Under basic conditions, the incoming alcohol is deprotonated by a base to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. masterorganicchemistry.com Various catalysts have been employed for the transesterification of menthol with esters, including zinc compounds for the reaction with methyl benzoate, and titanium(IV)-ethoxide for the reaction with methyl 4-cyanobenzoate, yielding the corresponding menthyl esters. google.com

Enzymatic Transesterification

Lipases are also widely used to catalyze transesterification reactions under mild conditions. This biocatalytic approach is often preferred for its high selectivity. For example, the transesterification of menthol with vinyl acetate (B1210297) can be catalyzed by Amano AK enzyme in heptane. csir.co.za The process is highly valuable for producing enantiomerically pure compounds.

Synthetic Routes to Related Menthol-Derived Esters

Menthol, as a secondary alcohol, can be esterified with a variety of carboxylic acids or their derivatives to produce a wide range of esters, each with potentially unique properties. wikipedia.org

Acetates : Menthyl acetate is commonly synthesized by the esterification of menthol with acetic acid derivatives. The reaction can be carried out with acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid. researchgate.netresearchgate.net The yield of this reaction is influenced by factors such as reaction time. researchgate.net

Aminobutyrates : The synthesis of menthyl aminobutyrates can be approached by esterifying menthol with a protected aminobutyric acid. For example, methyl 4-aminobutanoate hydrochloride is a known compound that can be synthesized from 4-aminobutyric acid and methanol (B129727) in the presence of anhydrous HCl. prepchem.commedchemexpress.com This methyl ester could potentially undergo transesterification with menthol, or a protected 4-aminobutyric acid could be directly esterified with menthol.

Heptanoates : L-Menthyl heptanoate (B1214049) is a known derivative. nih.gov Its synthesis would typically involve the reaction of menthol with heptanoic acid or a more reactive derivative like heptanoyl chloride, often in the presence of a catalyst or a base to neutralize the HCl byproduct.

Oleates : The enzymatic synthesis of menthyl oleate (B1233923) has been demonstrated using lipases, such as Candida rugosa lipase. researchgate.netdss.go.th The reaction involves the direct esterification of L-menthol with oleic acid, often in a solvent-free system, achieving high conversion rates. researchgate.netdss.go.th

Formation of Other Menthol-Derived Compounds

Beyond esters, the hydroxyl group of menthol allows for its conversion into other classes of organic compounds, such as amides and ethers.

Amides : The synthesis of menthol-derived amides, such as N-ethyl-p-menthane-3-carboxamide, is a multi-step process. One route involves converting menthol into menthyl chloride using a chlorinating agent like thionyl chloride. google.com The menthyl chloride can then be used to form a Grignard reagent, which upon carboxylation (reaction with CO₂) yields menthanecarboxylic acid. Finally, this carboxylic acid can be reacted with an amine (e.g., ethylamine) in the presence of an amide catalyst to form the desired amide. google.com

Ethers : Menthyl ethers can also be synthesized from menthol. A common strategy is to first convert menthol to a better leaving group, such as menthyl chloride, by reacting it with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). wikipedia.orgtandfonline.com The resulting menthyl chloride can then react with an alkoxide in a Williamson ether synthesis to form the corresponding menthyl ether.

Mechanistic Studies of Functional Properties and Applications

Role as Chemical Enhancers/Excipients

2-Isopropyl-5-methylcyclohexyl stearate (B1226849) functions as a chemical enhancer, an excipient designed to reversibly reduce the barrier function of the skin to facilitate the penetration of active ingredients. Its mechanisms of action are primarily attributed to its menthol (B31143) moiety, which interacts with the components of the stratum corneum, the outermost layer of the skin.

Investigation of Skin Permeation Enhancement Mechanisms of Menthol Derivatives

The primary barrier to transdermal drug delivery is the stratum corneum (SC), which is composed of keratin-filled corneocytes embedded in a highly organized intercellular lipid matrix. Menthol derivatives, including 2-Isopropyl-5-methylcyclohexyl stearate, enhance skin permeation by disrupting this organized structure through several mechanisms.

One of the principal mechanisms by which menthol derivatives enhance skin permeation is by fluidizing the highly ordered intercellular lipids of the stratum corneum. These lipids, primarily ceramides, cholesterol, and free fatty acids, are arranged in dense, crystalline lamellar structures that severely restrict the passage of molecules.

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique used to study the conformational order of these lipid chains. The C-H stretching vibration bands in the FTIR spectrum are particularly sensitive to the conformational state (trans/gauche) of the lipid acyl chains. A shift of these bands to higher wavenumbers (a "blue shift") indicates an increase in the number of gauche conformers, which corresponds to a more fluid, disordered state of the lipids.

Studies on menthyl esters, such as 2-isopropyl-5-methylcyclohexyl heptanoate (B1214049), have demonstrated this effect. After treatment of the stratum corneum with a solution containing the menthyl ester, a blue shift in the CH₂ asymmetric and symmetric stretching bands is observed, indicating a disruption of the intercellular lipid structure. nih.gov This fluidization of the lipid lamellae creates more permeable pathways for active compounds to diffuse through the skin barrier. nanoscience.com The large stearate tail of 2-Isopropyl-5-methylcyclohexyl stearate likely enhances its partitioning into the lipid domains, further contributing to this disruptive effect.

| Vibrational Mode | Typical Wavenumber (Ordered State) | Observed Shift upon Treatment with Menthol Derivative | Interpretation |

|---|---|---|---|

| CH₂ Asymmetric Stretching | ~2920 cm⁻¹ | Shift to higher wavenumber (Blue Shift) | Increased lipid chain disorder (fluidization) |

| CH₂ Symmetric Stretching | ~2850 cm⁻¹ | Shift to higher wavenumber (Blue Shift) | Increased lipid chain disorder (fluidization) |

Beyond interacting with lipids, menthol derivatives can also affect the proteins within the corneocytes. Keratin is the primary protein component of the stratum corneum. Research indicates that penetration enhancers can alter the secondary structure of keratin.

Scanning Electron Microscopy (SEM) allows for the high-resolution visualization of the skin's surface morphology. Studies investigating the effects of terpenes, the class of molecules to which menthol belongs, on the stratum corneum have utilized SEM to observe physical changes.

When applied to the skin, even within a vehicle, terpenes like menthol have been shown to induce minor morphological alterations. In vivo SEM imaging of the stratum corneum after the application of menthol-containing preparations revealed slight changes in the morphology of the corneocytes, such as curling at the edges of the cells. drirenaeris.com While these changes are described as slight, they indicate a direct interaction between the enhancer and the cellular components of the skin barrier, which may contribute to a less tortuous path for permeating substances. drirenaeris.com

In Vitro Permeation Studies in Transdermal Systems

The efficacy of a penetration enhancer is quantified through in vitro permeation studies, typically using Franz diffusion cells. These experiments measure the flux of an active ingredient across a sample of excised skin.